Technical Support Center: Overcoming Off-Target Effects of TED-347

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Compound of Interest				
Compound Name:	TED-347			
Cat. No.:	B611275	Get Quote		

Welcome to the technical support center for **TED-347**, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during their experiments with **TED-347**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **TED-347**?

A1: **TED-347** is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2][3] It specifically and covalently binds to a conserved cysteine residue (Cys-367 in TEAD4) located in the central pocket of TEAD proteins.[1][2] This covalent modification blocks the transcriptional activity of TEAD and has demonstrated anti-tumor activity.[1][2]

Q2: How selective is **TED-347** for TEAD proteins?

A2: **TED-347** has been shown to be selective for TEADs, inhibiting TEAD2 with similar efficacy to TEAD4.[1] Studies have also indicated that **TED-347** does not inhibit the uPAR-uPA or Cav2.2 α - β protein-protein interactions, suggesting a degree of specificity.[1][2] However, like many covalent inhibitors with highly electrophilic "warheads," the potential for off-target interactions with other cysteine-containing proteins exists and should be experimentally evaluated in your system.[4][5]



Q3: What are the potential off-target effects of **TED-347**?

A3: While specific off-target interactions of **TED-347** have not been extensively published, potential off-target effects of covalent inhibitors are generally driven by the reactivity of the electrophilic warhead with nucleophilic residues (like cysteine) on other proteins. Unintended binding to other kinases or proteins involved in critical cellular signaling pathways could lead to unexpected phenotypic outcomes. Therefore, it is crucial to experimentally determine the off-target profile of **TED-347** in your specific cellular context.

Q4: How can I assess the on-target engagement of **TED-347** in my cells?

A4: Several methods can be used to confirm that **TED-347** is engaging with TEAD proteins in your cellular model:

- Co-Immunoprecipitation (Co-IP): A successful Co-IP experiment showing reduced interaction between YAP and TEAD in the presence of **TED-347** is a strong indicator of on-target activity.[1][6]
- TEAD Luciferase Reporter Assay: A decrease in the signal from a TEAD-responsive luciferase reporter construct after treatment with TED-347 indicates inhibition of TEAD transcriptional activity.[7]
- Cellular Thermal Shift Assay (CETSA): Ligand binding can alter the thermal stability of a
 protein. CETSA can be used to demonstrate direct engagement of TED-347 with TEAD
 proteins in a cellular environment.[8][9][10]
- Western Blot for Downstream Targets: Analyzing the protein levels of known YAP/TEAD target genes (e.g., CTGF, CYR61, ANKRD1) can confirm the functional consequence of TEAD inhibition.[1][2][11]

Troubleshooting Guide

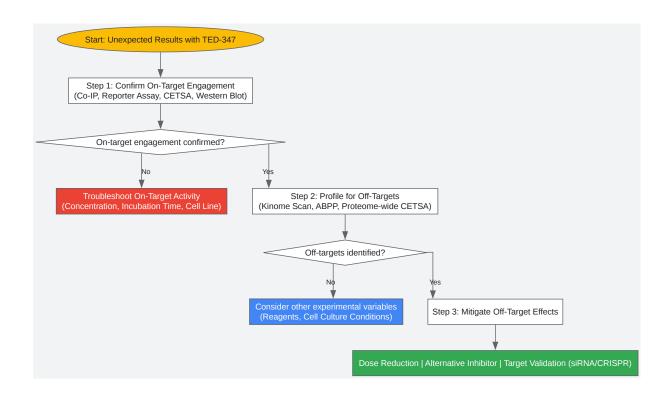
This guide provides a structured approach to identifying and mitigating potential off-target effects of **TED-347**.

Problem: Unexpected or inconsistent experimental results after **TED-347** treatment.



This could manifest as unexpected cell toxicity, altered signaling in pathways unrelated to Hippo, or irreproducible data.

Troubleshooting Workflow:



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Caption: A troubleshooting workflow for addressing unexpected results with TED-347.



Quantitative Data Summary

Parameter	Value	Target/System	Reference
EC50	5.9 μΜ	TEAD4-Yap1 protein- protein interaction	[1][3][7]
Ki	10.3 μΜ	Covalent binding to Cys-367 of TEAD4	[1][2]
Inactivation t1/2∞	18.2 hours	Maximum rate of TEAD4 inactivation	[1][2]
Effective Concentration	0.5 - 100 μΜ	Inhibition of GBM43 cancer cell viability	[1]
Effective Concentration	5 μΜ	Inhibition of Myc- TEAD4 and FLAG- Yap1 co- immunoprecipitation	[1]
Effective Concentration	10 μΜ	Significant reduction in CTGF transcript levels	[1]

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions

Objective: To identify potential off-target kinase inhibitors of **TED-347**. This is a common first step as many signaling pathways are regulated by kinases.

Methodology:

 Service Provider Selection: Engage a commercial service provider that offers kinome profiling services (e.g., KINOMEscan™, Reaction Biology). These services typically screen compounds against a large panel of purified, active kinases.



- Compound Submission: Provide a high-purity sample of **TED-347** at the concentration specified by the provider. A common screening concentration is 10 μM.
- Assay Principle: These assays are often competition binding assays where the ability of TED-347 to displace a known ligand from the kinase active site is measured.
- Data Analysis: The service provider will return a list of kinases that show significant binding to **TED-347**, often expressed as a percentage of inhibition or a dissociation constant (Kd).
- Hit Validation: Potential off-target kinases identified in the primary screen should be validated using orthogonal assays, such as in vitro kinase activity assays in the presence of varying concentrations of TED-347.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Proteome-Wide Off-Target Identification

Objective: To identify a broader range of potential off-targets of **TED-347** in a cellular context by leveraging its covalent binding mechanism.

Methodology:

- Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of TED-347. This
 "clickable" tag will allow for the subsequent enrichment of covalently bound proteins.
- Cell Treatment: Treat your cell line of interest with the tagged TED-347 probe at a
 concentration determined to be effective for on-target inhibition. Include a vehicle control
 (e.g., DMSO).
- Cell Lysis: Lyse the cells under denaturing conditions to preserve the covalent adducts.
- Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strainpromoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
- Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins.



- On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g., trypsin).
- Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the TED-347 probe.
- Data Analysis: Compare the identified proteins from the probe-treated sample to the vehicle control to identify specific off-targets.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

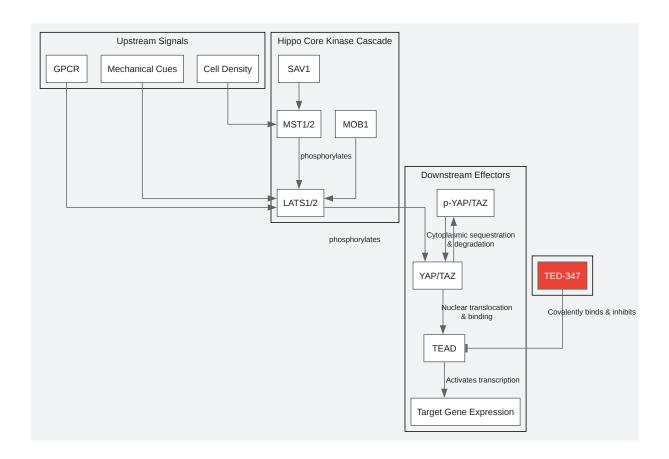
Objective: To confirm the engagement of **TED-347** with a putative off-target protein in intact cells.

Methodology:

- Cell Culture and Treatment: Culture your cells of interest and treat them with **TED-347** at various concentrations or with a vehicle control.
- Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
- Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
- Protein Quantification and Western Blot: Quantify the total protein concentration in the soluble fraction. Analyze the abundance of the putative off-target protein in the soluble fractions by Western blot using a specific antibody.
- Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the
 melting curve to a higher temperature in the presence of TED-347 indicates that the
 compound is binding to and stabilizing the protein.

Signaling Pathway and Workflow Diagrams

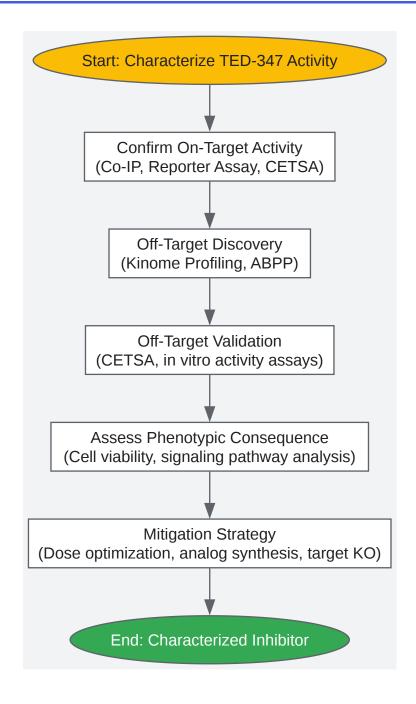




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Caption: The Hippo Signaling Pathway and the mechanism of action of TED-347.





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Caption: An experimental workflow for identifying and mitigating off-target effects of **TED-347**.

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